molecular formula C13H18ClNO B2957137 3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 1609395-35-8

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride

Cat. No. B2957137
CAS RN: 1609395-35-8
M. Wt: 239.74
InChI Key: YNJXSAZSYCAIMC-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromene, which is a class of organic compounds known for their diverse biological activities. In

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Regioselective Synthesis : A study presented an efficient approach for the regioselective synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, starting from spiro[chroman-2,1′-cycloalkan]-4-ones. This synthesis involves several steps, including trifluoroacetylation and dehydration reactions, to yield novel spiro heterocycles with potential applicative value in medicinal chemistry (Bonacorso et al., 2017).

  • Hydrolysis and Derivatization : The hydrolysis of spirocyclopentadiene– and spiroindene–dichloroketen adducts was studied, leading to the formation of compounds that can serve as precursors for further chemical transformations. Such studies highlight the versatility of spiro compounds in synthetic chemistry (Tsunetsugu et al., 1983).

  • Recyclization Reactions : Research on the recyclization of amino-methyl-spiro[indole-3,4′-pyran]-carbonitriles with nitrogen binucleophiles elucidates the potential of spiro compounds in generating functionalized derivatives for further application (Andina & Andin, 2016).

Biological Evaluation and Potential Applications

  • Anticholinesterase Activity : A derivative study synthesized 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] and evaluated them for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These compounds, structured similarly to tacrine (a known AChE inhibitor), showed potential as leads for the development of new anticholinesterase drugs, highlighting their relevance in the search for treatments for diseases like Alzheimer's (Silva et al., 2021).

  • Corrosion Inhibition : N-hydrospiro-chromeno-carbonitriles were synthesized and applied as corrosion inhibitors for mild steel in an acidic medium. This application demonstrates the potential of spiro compounds in industrial applications, particularly in protecting metals against corrosion (Quadri et al., 2021).

properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12;/h1-2,5-6,11H,3-4,7-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXSAZSYCAIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride

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